9-Pahsa

Descripción

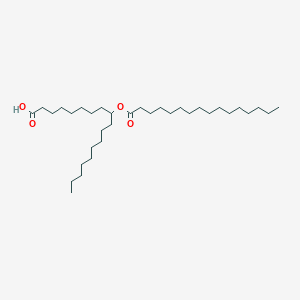

member of the fatty acid hydroxy fatty acid class of lipids

Propiedades

IUPAC Name |

9-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQWHZLXDBVXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274990 | |

| Record name | 9-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:0/9-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1481636-31-0 | |

| Record name | 9-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:0/9-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is the function of 9-Pahsa in humans

An In-Depth Technical Guide on the Core Functions of 9-PAHSA in Humans

Introduction to FAHFAs and this compound

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids first identified in mammals in 2014.[1][2] These lipids are characterized by an ester bond between a fatty acid and a hydroxy fatty acid.[1] Among the various FAHFA families, palmitic acid esters of hydroxy stearic acids (PAHSAs) have garnered significant attention for their anti-inflammatory and anti-diabetic properties.[1][3]

The specific regioisomer, this compound, where palmitic acid is esterified to the 9-hydroxyl group of stearic acid, is the most abundant PAHSA isomer found in the white and brown adipose tissue of wild-type mice.[2][4] Crucially, levels of PAHSAs, including this compound, are diminished in the serum and adipose tissue of insulin-resistant humans, and their concentrations show a strong positive correlation with insulin (B600854) sensitivity.[2][5][6] This observation has positioned this compound as a lipid mediator of significant interest for its therapeutic potential in metabolic and inflammatory diseases.[1][3]

Core Biological Functions of this compound

This compound exerts a range of biological effects that collectively contribute to metabolic homeostasis and the resolution of inflammation.

Metabolic Regulation

This compound plays a multifaceted role in regulating glucose and lipid metabolism.

-

Improved Insulin Sensitivity and Glucose Tolerance : Administration of this compound in murine models improves systemic glucose tolerance and enhances insulin sensitivity.[4][5][7] It enhances the ability of insulin to suppress endogenous glucose production (EGP) in the liver and stimulates glucose uptake in tissues like glycolytic muscle and heart.[7]

-

Enhanced Insulin and GLP-1 Secretion : this compound stimulates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][6] This effect is complemented by its ability to promote the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, a hormone that further enhances insulin release.[1][5][8]

-

Adipose Tissue Browning : this compound can induce the "browning" of white adipose tissue (WAT), a process that increases thermogenic activity and may help counteract obesity.[9][10][11]

Anti-Inflammatory Effects

This compound demonstrates significant anti-inflammatory activity through several mechanisms.

-

Cytokine Modulation : It attenuates the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, by macrophages and other immune cells in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][5][12]

-

Inhibition of Inflammatory Pathways : A key mechanism for its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[2][9][10]

-

Immune Cell Modulation : In animal models, oral administration of this compound moderates the inflammatory response of immune cells within adipose tissue.[8] Some studies suggest it may also act as an antagonist on specific chemokine receptors (CCR7, CCR9, CXCR4, and CXCR5), potentially contributing to its immunomodulatory effects, though this effect can be weak.[12]

Cardiovascular and Organ-Protective Roles

Beyond its primary metabolic and anti-inflammatory functions, this compound exhibits protective effects on other organ systems.

-

Cardioprotection : In diabetic mouse models (db/db), this compound treatment was shown to ameliorate cardiovascular complications, reduce myocardial hypertrophy, and attenuate vascular calcification, partly by promoting cardiac autophagic flux.[5][13]

-

Hepatoprotection : In in-vitro models of hepatic steatosis, this compound prevents mitochondrial dysfunction and increases hepatocyte viability when challenged with high lipid concentrations, suggesting a protective role against lipotoxicity.[14][15]

Molecular Mechanisms and Signaling Pathways

The biological functions of this compound are mediated through interactions with specific cell surface receptors and the subsequent modulation of intracellular signaling cascades.

G-Protein Coupled Receptor (GPCR) Interactions

-

GPR120 (FFAR4) : This receptor is a primary target for this compound.[2] Activation of GPR120 is central to both its anti-inflammatory and insulin-sensitizing effects.[9][16] Upon binding, this compound can trigger GPR120-mediated signaling that inhibits the pro-inflammatory NF-κB pathway and enhances insulin-stimulated glucose uptake via GLUT4 translocation in adipocytes.[1][10][11] While some studies confirm this interaction, others report that this compound is a relatively weak agonist at GPR120, suggesting other mechanisms may also be at play.[12]

-

GPR40 (FFAR1) : This receptor is also implicated in the effects of this compound, particularly in augmenting glucose-stimulated insulin secretion from pancreatic β-cells.[1][17]

-

GPR43 (FFAR2) : Recent evidence has identified GPR43 as a receptor for this compound.[18] Activation of GPR43 is involved in the direct effects of this compound on reducing hepatic glucose production and inhibiting lipolysis in white adipose tissue.[18]

Intracellular Signaling

-

Cardiac Autophagy Pathway : In the heart, this compound has been shown to promote autophagic flux.[5] This cardioprotective mechanism involves the modulation of the p-AKT/mTOR pathway, where this compound treatment leads to reduced mTOR expression and increased levels of BECN1 and PI3KIII, key components of the autophagy machinery.[5]

Quantitative Data Summary

The following tables provide a consolidated view of quantitative data related to this compound from various studies.

Table 1: Endogenous Levels of this compound in Humans and Murine Models

| Species | Tissue / Fluid | Condition | Concentration / Level | Reference(s) |

|---|---|---|---|---|

| Human | Serum / Plasma | Healthy | Often below limit of detection | [19][20] |

| Serum / Adipose Tissue | Insulin-Resistant / T2DM | Significantly reduced vs. healthy | [2][5][13] | |

| Mouse (Female) | Perigonadal WAT | Healthy | ~1800 pmol/g | [20] |

| Subcutaneous WAT | Healthy | ~1500 pmol/g | [20] | |

| Brown Adipose Tissue | Healthy | ~1200 pmol/g | [20] | |

| Liver | Healthy | ~200 pmol/g | [20] | |

| Mouse (Male) | Perigonadal WAT | Healthy | ~800 pmol/g | [20] |

| Subcutaneous WAT | Healthy | ~1000 pmol/g | [20] | |

| Brown Adipose Tissue | Healthy | ~1000 pmol/g | [20] |

| | Liver | Healthy | ~150 pmol/g |[20] |

Table 2: In Vitro Efficacy and Potency of this compound

| Assay | System | Parameter | Value / Effect | Reference(s) |

|---|---|---|---|---|

| GPCR Activation | Cells overexpressing GPR120 | IC₅₀ | 19 µM (potency debated) | [12] |

| Anti-Inflammatory | Human PBMCs / Murine Macrophages | Effective Concentration | 10 - 100 µM | [12] |

| Effect | Reduced LPS-induced chemokine secretion (e.g., CXCL10) | [12] | ||

| Glucose Uptake | Human / 3T3-L1 Adipocytes | Concentration | 20 µM | [12] |

| Effect | Did not increase glucose uptake in one study | [12] | ||

| Hepatoprotection | HepG2 Cells (Steatosis model) | Effective Concentration | 10 - 40 µM | [14] |

| Effect | Increased cell viability, reduced lipid accumulation | [14] | ||

| T-Cell Migration | Boyden-Chamber Assay | Concentration | 10 µM | [12] |

| | | Effect | Decreased CCL19-induced CD4+ T-cell migration by ~27% |[12] |

Key Experimental Protocols

This section details methodologies for the analysis and functional assessment of this compound.

Quantification of this compound in Biological Samples (LC-MS/MS)

This protocol is the gold standard for accurately measuring this compound levels in complex biological matrices.

-

1. Lipid Extraction :

-

Tissues : Homogenize a known weight of tissue in a chloroform:methanol (B129727) solution.

-

Plasma/Serum : Add sample (e.g., 200 µL) to a mixture of PBS, methanol, and chloroform.[19][21]

-

Internal Standard : Add a known quantity of a stable isotope-labeled internal standard (e.g., d4-9-PAHSA or ¹³C₄-9-PAHSA) to the extraction solvent for accurate quantification.[19][21][22]

-

Vortex vigorously and centrifuge to separate the aqueous and organic phases. Collect the lower organic phase containing the lipids.

-

-

2. Solid-Phase Extraction (SPE) :

-

Dry the collected organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a non-polar solvent like hexane.

-

Apply the sample to a silica (B1680970) SPE cartridge.

-

Wash the cartridge with a low-polarity solvent (e.g., 95:5 hexane:ethyl acetate) to remove neutral lipids like triacylglycerols.[23]

-

Elute the FAHFA fraction with a more polar solvent, such as ethyl acetate (B1210297).[23]

-

-

3. LC-MS/MS Analysis :

-

Dry the eluted FAHFA fraction and reconstitute in the initial mobile phase.

-

Chromatography : Inject the sample onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Use an isocratic or gradient mobile phase, typically composed of methanol and water with additives like ammonium (B1175870) acetate to improve ionization.[19][22]

-

Mass Spectrometry : Analyze the eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.[19]

-

Detection : Use Multiple Reaction Monitoring (MRM) for targeted quantification. The primary transition for this compound is the precursor ion m/z 537.5 to the product ion m/z 255.2 (quantifier).[19][23]

-

In Vitro Assessment of Bioactivity

-

Macrophage Anti-Inflammatory Assay :

-

Culture murine bone marrow-derived macrophages (BMDMs) or a human macrophage cell line (e.g., THP-1).

-

Pre-incubate cells with varying concentrations of this compound (e.g., 10-100 µM) or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

-

After incubation (e.g., 6-24 hours), collect the cell culture supernatant.

-

Measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10) using ELISA or multiplex immunoassay kits.[12]

-

In Vivo Evaluation in Murine Models

-

Diet-Induced Obesity (DIO) Model and this compound Administration :

-

Induce obesity and insulin resistance in mice (e.g., C57BL/6) by feeding them a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks.

-

Administer this compound or vehicle control to the DIO mice. Administration can be acute or chronic via oral gavage (e.g., 50 mg/kg/day) or subcutaneous osmotic minipumps (e.g., 0.4 mg/day).[5][7]

-

During the treatment period, monitor body weight, food intake, and fasting glucose levels.

-

Perform metabolic assessments such as an Oral Glucose Tolerance Test (OGTT) or an Insulin Tolerance Test (ITT) to evaluate systemic glucose homeostasis and insulin sensitivity.

-

At the end of the study, collect blood and tissues for analysis of plasma insulin, lipids, and gene/protein expression in metabolic tissues (liver, adipose, muscle).[7]

-

Conclusion and Future Directions

This compound is a bioactive lipid with robust anti-inflammatory and insulin-sensitizing functions, positioning it as a promising therapeutic agent for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[3][14] Its actions are mediated through multiple GPCRs, including GPR120, GPR40, and GPR43, leading to the modulation of key inflammatory and metabolic pathways.

Despite significant progress, several areas require further investigation:

-

Biosynthesis and Degradation : The complete enzymatic pathways responsible for the synthesis and degradation of this compound in humans are not fully elucidated. Identifying these enzymes could provide novel targets for therapeutic intervention.

-

Stereoisomer-Specific Activity : this compound exists as R and S stereoisomers. Further research is needed to comprehensively define the distinct biological activities of each enantiomer, as some studies suggest S-9-PAHSA has greater metabolic benefits.[6][24]

-

Clinical Translation : While preclinical data are promising, rigorous clinical trials in human populations are necessary to establish the safety, efficacy, and therapeutic dosage of this compound for treating metabolic and inflammatory disorders.

-

Receptor Pharmacology : The debate over the potency of this compound at its cognate receptors, particularly GPR120, warrants further detailed pharmacological characterization to fully understand its molecular mechanisms of action.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]

- 8. niddk.nih.gov [niddk.nih.gov]

- 9. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 13. Frontiers | this compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. This compound Prevents Mitochondrial Dysfunction and Increases the Viability of Steatotic Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families [mdpi.com]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. escholarship.org [escholarship.org]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

9-PAHSA: An Endogenous Signaling Molecule at the Crossroads of Metabolism and Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered as a novel class of endogenous lipids, fatty acid esters of hydroxy fatty acids (FAHFAs) have emerged as critical signaling molecules with potent anti-diabetic and anti-inflammatory properties. Among these, 9-palmitic acid hydroxy stearic acid (9-PAHSA) has garnered significant attention. Levels of this compound are demonstrably reduced in the serum and adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin (B600854) sensitivity.[1][2][3] This technical guide provides a comprehensive overview of this compound as an endogenous signaling molecule, detailing its signaling pathways, presenting key quantitative data, and outlining detailed experimental protocols for its study.

Core Signaling Pathways

This compound exerts its biological effects primarily through the activation of G-protein coupled receptors (GPCRs), most notably GPR120. This interaction initiates a cascade of intracellular events that modulate inflammatory responses and enhance insulin sensitivity.

GPR120-Mediated Anti-Inflammatory Signaling

A key mechanism of this compound's anti-inflammatory action is its ability to inhibit the pro-inflammatory NF-κB signaling pathway through GPR120. Upon binding of this compound, GPR120 recruits β-arrestin-2. This complex then interacts with TAB1, preventing its association with TAK1 and thereby inhibiting downstream activation of the IKK complex and subsequent NF-κB activation.[4][5] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

PI3K/Akt/mTOR Signaling in Metabolic Regulation

Evidence suggests that this compound may also influence the PI3K/Akt/mTOR signaling cascade, a central pathway in regulating cell growth, proliferation, and metabolism.[6][7][8] Activation of this pathway is crucial for insulin-mediated glucose uptake. It has been proposed that S-9-PAHSA can partially activate the PI3K/Akt pathway, contributing to its beneficial effects on glycolipid metabolism.[9][10] This pathway is also intricately linked to autophagy, a cellular process for degrading and recycling cellular components, which is often dysregulated in metabolic diseases.

Quantitative Data

The endogenous levels of this compound vary across different tissues and are significantly altered in states of insulin resistance. The following tables summarize key quantitative data from preclinical and clinical studies.

| Parameter | Cell Line/Model | This compound Concentration | Effect | Reference |

| Inhibition of Cytokine Secretion | Murine Bone Marrow-Derived Dendritic Cells (LPS-stimulated) | 8-20 µM | Complete block of IL-12, substantial reduction of IL-1β and TNFα | [11] |

| Inhibition of NF-κB Activation | 3T3-L1 Adipocytes (LPS-stimulated) | Not specified | Abolished LPS-induced NF-κB activation and cytokine secretion | [11] |

| Suppression of Cytokine mRNA | RAW 264.7 Macrophages (LPS-stimulated) | 10 µM | Significant suppression of IL-6 and IL-1β mRNA | [11] |

| Species | Tissue/Fluid | Condition | This compound Concentration | Reference |

| Human | Serum/Adipose Tissue | Insulin-resistant | Reduced levels compared to insulin-sensitive individuals | [1][2][3] |

| Mouse | Perigonadal White Adipose Tissue | Healthy (Female) | ~1800 pmol/g | [3] |

| Mouse | Subcutaneous White Adipose Tissue | Healthy (Female) | ~1500 pmol/g | [3] |

| Mouse | Brown Adipose Tissue | Healthy (Female) | ~1200 pmol/g | [3] |

| Mouse | Liver | Healthy (Female) | ~200 pmol/g | [3] |

| Mouse | Plasma | Healthy (Female) | ~5 pmol/mL | [3] |

| Mouse | Perigonadal White Adipose Tissue | Healthy (Male) | ~800 pmol/g | [3] |

| Mouse | Subcutaneous White Adipose Tissue | Healthy (Male) | ~1000 pmol/g | [3] |

| Mouse | Brown Adipose Tissue | Healthy (Male) | ~1000 pmol/g | [3] |

| Mouse | Liver | Healthy (Male) | ~150 pmol/g | [3] |

| Mouse | Plasma | Healthy (Male) | ~4 pmol/mL | [3] |

Experimental Protocols

Accurate quantification and analysis of this compound are critical for understanding its physiological roles. The following sections provide detailed methodologies for key experiments.

Quantification of this compound in Adipose Tissue and Plasma by LC-MS/MS

This protocol details the extraction, enrichment, and analysis of this compound from biological matrices.

1. Lipid Extraction from Adipose Tissue: [12][13]

-

Homogenization: Weigh approximately 100-150 mg of frozen adipose tissue and homogenize on ice in a Dounce homogenizer containing 1.5 mL of ice-cold PBS, 1.5 mL of methanol, and 3 mL of chloroform (B151607).

-

Internal Standard Spiking: Prior to homogenization, add a known amount of a stable isotope-labeled internal standard (e.g., 13C4-9-PAHSA) to the chloroform.

-

Phase Separation: Centrifuge the homogenate at 2,200 x g for 10 minutes at 4°C.

-

Collection: Carefully collect the lower organic phase (chloroform layer) and transfer it to a clean glass tube.

-

Drying: Dry the lipid extract under a gentle stream of nitrogen.

2. Lipid Extraction from Plasma: [13][14]

-

Mixing: To 200 µL of plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the internal standard.

-

Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge to separate the phases.

-

Collection and Drying: Collect the lower organic phase and dry it under nitrogen.

3. Solid-Phase Extraction (SPE) for FAHFA Enrichment: [12][13]

-

Cartridge Conditioning: Condition a silica SPE cartridge (500 mg) by washing with ethyl acetate followed by hexane.

-

Sample Loading: Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5% ethyl acetate in hexane to elute neutral lipids.

-

Elution: Elute the FAHFA fraction with ethyl acetate.

-

Drying: Dry the eluted FAHFA fraction under a stream of nitrogen.

4. LC-MS/MS Analysis: [15][16][17][18]

-

Reconstitution: Reconstitute the purified FAHFAs in a suitable solvent, such as methanol.

-

Chromatography: Separate the FAHFA isomers using a C18 liquid chromatography column with an appropriate mobile phase (e.g., a gradient of methanol and water with ammonium (B1175870) acetate).

-

Mass Spectrometry: Perform detection and quantification using a tandem mass spectrometer operating in negative ionization mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Conclusion

This compound is a pivotal endogenous signaling lipid that plays a crucial role in the regulation of inflammation and metabolic homeostasis. Its reduced levels in insulin-resistant states and its potent biological activities underscore its therapeutic potential for metabolic diseases such as type 2 diabetes. The detailed signaling pathways and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the biology of this compound and explore its promise as a novel therapeutic agent. Continued research into the precise mechanisms of action and the development of standardized analytical methods will be essential to fully harness the therapeutic potential of this fascinating molecule.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel anti-inflammatory role of GPR120 in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. shimadzu.com [shimadzu.com]

- 15. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

The Discovery and Identification of 9-PAHSA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered in 2014, 9-Palmitoyl-Hydroxy-Stearic Acid (9-PAHSA) is a member of a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1] These bioactive lipids have garnered significant attention for their potent anti-diabetic and anti-inflammatory properties.[2][3] this compound is formed through the esterification of palmitic acid to the 9-hydroxyl group of stearic acid. Notably, levels of PAHSAs, including this compound, are diminished in the serum and adipose tissue of insulin-resistant humans, and these levels show a strong positive correlation with insulin (B600854) sensitivity.[4] As the most abundant PAHSA isomer in the white and brown adipose tissue of wild-type mice, this compound has emerged as a key molecule of interest in metabolic and inflammatory disease research.[5] Administration of this compound has been demonstrated to ameliorate adipose tissue inflammation and improve glucose tolerance in murine models.[4][5] This technical guide provides a comprehensive overview of the discovery, identification, and core biological functions of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound levels in biological samples and its effects in various experimental models.

Table 1: Endogenous Levels of this compound and Related FAHFAs

| Analyte | Species | Tissue/Fluid | Condition | Concentration (nmol/L or pmol/mg) | Reference |

| Total PAHSAs | Human | Serum | Insulin-Resistant | ~40% reduction vs. Insulin-Sensitive | |

| Total PAHSAs | Human | Subcutaneous Adipose Tissue | Insulin-Resistant | ~70% reduction vs. Insulin-Sensitive | |

| This compound | Human | Serum | Type 2 Diabetes | Significantly lower than non-diabetic | [4] |

| This compound | Mouse (AG4OX) | White Adipose Tissue | Overexpression of GLUT4 | 16-18 fold increase vs. Wild-Type | |

| This compound | Mouse (Wild-Type) | White Adipose Tissue | - | Most abundant PAHSA isomer | |

| This compound | Mouse (Wild-Type) | Brown Adipose Tissue | - | Most abundant PAHSA isomer |

Table 2: Effects of this compound Administration on Inflammatory and Metabolic Parameters

| Experimental Model | Parameter Measured | This compound Concentration/Dose | Observed Effect | Reference |

| LPS-stimulated Mouse Macrophages | Pro-inflammatory Cytokine Secretion (TNF-α, IL-6) | 10-100 µM | Inhibition of secretion | [6] |

| LPS-stimulated Human PBMC-derived Dendritic Cells | CXCL10 Secretion | 10 µM | 2-fold reduction | [7] |

| LPS-stimulated Human PBMC-derived Dendritic Cells | CXCL10 Secretion | 100 µM | 3.7-fold reduction | [7] |

| Human CD4+ T-cells | CCL19-induced Migration | 10 µM | 27% decrease in migration | [7] |

| High-Fat Diet-fed Mice | Glucose Tolerance | Acute oral gavage | Improved glucose tolerance | [4] |

| db/db Mice | Blood Glucose | 50 mg/kg for 2 weeks | Reduced blood glucose levels | [4] |

| 3T3-L1 Adipocytes | Insulin-stimulated Glucose Uptake | 20 µM (48h pre-incubation) | No significant effect | [6] |

Experimental Protocols

Lipid Extraction and Quantification

1. Extraction of this compound from Plasma/Serum

-

Materials: Human or mouse plasma/serum, Phosphate-Buffered Saline (PBS), Methanol (LC-MS grade), Chloroform (B151607) (LC-MS grade), internal standard (e.g., ¹³C₄-9-PAHSA).

-

Procedure:

-

To 200 µL of plasma or serum, add 1.3 mL of PBS.[2]

-

Add a known amount of internal standard dissolved in methanol.

-

Add 1.5 mL of methanol, followed by 3 mL of chloroform.[2]

-

Vortex the mixture for 30 seconds and centrifuge at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.[2]

-

Collect the lower organic phase.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.[8]

-

2. Extraction of this compound from Adipose Tissue

-

Materials: Adipose tissue, PBS, Methanol, Chloroform, internal standard.

-

Procedure:

3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Chromatographic Separation:

-

Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).[2]

-

Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.03% ammonium hydroxide.[2]

-

Flow Rate: 0.2 mL/min.[2]

-

Run Time: 30 minutes.[2]

-

-

Mass Spectrometry Detection:

Cellular and In Vivo Assays

1. GPR120 Activation Assay (Competitive Radioligand Binding)

-

Objective: To determine the binding affinity of this compound for the GPR120 receptor.

-

Materials: HEK293 or CHO cells stably expressing human GPR120, [³H]-TUG-891 (radioligand), non-labeled TUG-891, this compound.[10]

-

Procedure:

-

Prepare cell membranes from GPR120-expressing cells.[10]

-

In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with serially diluted this compound.[10]

-

Incubate with [³H]-TUG-891 for 60-120 minutes at room temperature.[10]

-

Terminate the reaction by rapid filtration and measure the bound radioactivity using a scintillation counter.[10]

-

Calculate the specific binding and determine the IC50 of this compound, which can be converted to a Ki value.[10]

-

2. NF-κB Reporter Assay

-

Objective: To assess the inhibitory effect of this compound on NF-κB activation.

-

Materials: Macrophage cell line (e.g., RAW 264.7) stably transfected with an NF-κB luciferase reporter construct, Lipopolysaccharide (LPS), this compound, Luciferase Assay System.[11]

-

Procedure:

3. In Vivo Glucose Tolerance Test (GTT) in Mice

-

Objective: To evaluate the effect of this compound on glucose clearance in vivo.

-

Materials: Mice (e.g., high-fat diet-fed C57BL/6J), this compound, glucose solution, glucometer.

-

Procedure:

-

Fast the mice for 6 hours.[12]

-

Administer this compound or vehicle control via oral gavage.

-

After 30 minutes, administer a glucose bolus (2 g/kg) via intraperitoneal injection or oral gavage.[5][12]

-

Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[12]

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound exerts its biological effects through multiple signaling pathways, with the G protein-coupled receptor 120 (GPR120) playing a central role in its anti-inflammatory actions.

Caption: this compound activates GPR120, which in turn inhibits the LPS-induced NF-κB signaling pathway.

In addition to its anti-inflammatory effects, this compound has been shown to modulate autophagy, a cellular process critical for homeostasis.

Caption: this compound promotes autophagy by down-regulating the Akt/mTOR pathway and activating the PI3KIII/BECN1 complex.[4]

Experimental and Logical Workflows

The identification and characterization of this compound involved a systematic workflow, from initial discovery through to functional validation.

Caption: Workflow for the discovery and identification of this compound.

The chemical synthesis of enantiomerically pure this compound is crucial for detailed biological studies.

Caption: Convergent synthesis strategy for enantiomerically pure 9(R)-PAHSA.[6]

Conclusion

This compound represents a significant discovery in the field of lipid biology, with profound implications for the development of novel therapeutics for metabolic and inflammatory diseases. Its clear association with insulin sensitivity and its potent anti-inflammatory effects, mediated in part through GPR120, underscore its therapeutic potential. The detailed experimental protocols and an understanding of its signaling pathways provided in this guide are intended to facilitate further research and development in this promising area. The continued investigation into the biosynthesis, metabolism, and diverse biological roles of this compound and other FAHFAs is poised to uncover new strategies for combating a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 9-PAHSA in Metabolic Diseases: A Technical Guide to its Mechanism of Action

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic potential in metabolic diseases. Among these, 9-palmitic acid hydroxy stearic acid (9-PAHSA) has emerged as a key regulator of glucose homeostasis and inflammation. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, detailing its signaling pathways, quantitative effects from preclinical studies, and the experimental protocols used to elucidate its biological functions. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic disease.

Introduction

First identified in 2014, FAHFAs are a class of lipids characterized by a fatty acid esterified to a hydroxy fatty acid.[1] Levels of these lipids, particularly this compound, are found to be diminished in the serum and adipose tissue of insulin-resistant humans and correlate strongly with insulin (B600854) sensitivity.[1][2] this compound is the most predominant PAHSA isomer in the white and brown adipose tissue of wild-type mice.[1] Administration of this compound has demonstrated significant anti-diabetic and anti-inflammatory properties in various preclinical models, making it a promising therapeutic candidate.[3][4] This guide will delve into the core mechanisms through which this compound exerts its beneficial effects on metabolic health.

Mechanism of Action and Signaling Pathways

The biological effects of this compound are primarily mediated through its interaction with G protein-coupled receptors (GPCRs), which triggers downstream signaling cascades that modulate inflammation and glucose metabolism.

Activation of G-Protein Coupled Receptors (GPCRs)

This compound has been identified as a ligand for GPR120 (also known as FFAR4) and GPR40 (also known as FFAR1).[5][6]

-

GPR120 Activation: The activation of GPR120 by this compound is a critical pathway for its anti-inflammatory and insulin-sensitizing effects.[1][6] Upon binding, GPR120 couples to Gαq, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to the translocation of GLUT4 to the plasma membrane and increased glucose uptake.[5]

-

GPR40 Activation: this compound also activates GPR40, which is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion (GSIS).[6][7][8] This interaction contributes to the observed enhancement of insulin secretion following this compound administration.[8]

Anti-Inflammatory Signaling

A hallmark of metabolic diseases is chronic low-grade inflammation. This compound exerts potent anti-inflammatory effects, primarily through the GPR120-mediated inhibition of the NF-κB pathway.[1][9] Activation of GPR120 by this compound can lead to the recruitment of β-arrestin-2, which in turn inhibits the lipopolysaccharide (LPS)-induced NF-κB inflammatory signaling cascade.[5][10] This prevents the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-12.[1]

Regulation of Autophagy

Recent studies have indicated that this compound may play a role in regulating autophagy, a cellular process for degrading and recycling cellular components. In diabetic mice, this compound treatment has been shown to increase cardiac autophagy by down-regulating the Akt/mTOR pathway and activating the PI3KIII/BECN1 complex.[3] This suggests a novel mechanism by which this compound may exert its protective effects in diabetic complications.[3]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound administration in various preclinical models of metabolic disease.

Table 1: Effects of this compound on Glucose Homeostasis in Mice

| Parameter | Mouse Model | Treatment Details | Result | Reference |

| Glucose Tolerance | db/db mice | 50 mg/kg this compound gavage, acute | Slightly improved glucose tolerance | [3] |

| Ambient Glycemia | db/db mice | 50 mg/kg this compound gavage for 2 weeks | Remarkably induced glucose-lowering | [3] |

| Glucose Tolerance | High-Fat Diet (HFD) mice | 30 mg/kg/day S-9-PAHSA, oral | Improved glucose tolerance | [7] |

| Insulin Sensitivity | High-Fat Diet (HFD) mice | 30 mg/kg/day S-9-PAHSA, oral | Improved insulin sensitivity | [7] |

| Endogenous Glucose Production (EGP) | Chow-fed mice | 9µg/hr this compound IV infusion for 3 hrs | Decreased from 24.2±1.9 to 17.2±0.7 mg/kg/min | [11] |

Table 2: Effects of this compound on Inflammation

| Parameter | Model | Treatment Details | Result | Reference |

| LPS-induced CXCL10 secretion | Human cellular model (MIMIC® PTE) | 10 µM this compound | 2-fold reduction | [12] |

| LPS-induced CXCL10 secretion | Human cellular model (MIMIC® PTE) | 100 µM this compound | 3.7-fold reduction | [12] |

| LPS-induced NF-κB activation | 3T3-L1 adipocytes | This compound treatment | Abolished activation | [9] |

| LPS-induced inflammatory cytokine secretion | 3T3-L1 adipocytes | This compound treatment | Abolished secretion | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Animal Studies

-

Animal Models:

-

This compound Administration:

-

Metabolic Phenotyping:

-

Intraperitoneal Glucose Tolerance Test (IPGTT): Mice are fasted, and a baseline blood glucose level is measured. Glucose is then injected intraperitoneally, and blood glucose is monitored at various time points.[7]

-

Insulin Tolerance Test (ITT): Mice are fasted, and a baseline blood glucose level is measured. Insulin is then injected intraperitoneally, and blood glucose is monitored at various time points.[7]

-

Euglycemic Clamp: A sophisticated technique to assess insulin sensitivity by infusing glucose at a variable rate to maintain euglycemia while insulin is infused at a constant rate.[8]

-

In Vitro Assays

-

Cell Culture:

-

Glucose Uptake Assay:

-

Differentiated adipocytes are pre-incubated with or without this compound.

-

Cells are then stimulated with insulin, and the uptake of radiolabeled glucose (e.g., ¹⁴C-glucose) is measured.[12]

-

-

Cytokine Secretion Assay:

-

Western Blot Analysis:

-

Used to detect and quantify the expression levels of specific proteins in signaling pathways (e.g., p-AKT, mTOR, BECN1).[3]

-

Analytical Chemistry

-

HPLC-MS/MS Analysis: High-performance liquid chromatography-tandem mass spectrometry is used to detect and quantify this compound levels in serum and tissues.[3]

Conclusion

This compound is a promising endogenous lipid with multifaceted beneficial effects on metabolic health. Its ability to improve glucose homeostasis and attenuate inflammation through well-defined signaling pathways makes it an attractive therapeutic target for metabolic diseases such as type 2 diabetes. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this exciting field. Future studies should focus on the long-term efficacy and safety of this compound in more complex preclinical models and eventually in human clinical trials.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

The Role of 9-PAHSA in Glucose Homeostasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Palmitic Acid Hydroxy Stearic Acid (9-PAHSA) is a member of a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). First identified in the adipose tissue of insulin-sensitive mice, PAHSAs have emerged as critical signaling molecules with potent anti-diabetic and anti-inflammatory properties.[1][2] Levels of PAHSAs, including this compound, are found to be lower in the serum and adipose tissue of insulin-resistant humans, and their concentrations correlate strongly with insulin (B600854) sensitivity.[1][3] This technical guide provides an in-depth overview of the multifaceted role of this compound in maintaining glucose homeostasis, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its complex signaling pathways.

Core Mechanisms of Action

This compound exerts its beneficial effects on glucose metabolism through a coordinated series of actions across multiple tissues, primarily mediated by the activation of G-protein coupled receptors (GPCRs).

G-Protein Coupled Receptor (GPCR) Activation

This compound interacts with several GPCRs to initiate downstream signaling cascades that regulate glucose metabolism.

-

GPR120 (FFAR4): In adipocytes, this compound acts as a ligand for GPR120.[1][4] This interaction is crucial for enhancing insulin-stimulated glucose uptake.[1][5] Activation of GPR120 by this compound also contributes to its potent anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced NF-κB pathway.[4][6]

-

GPR40 (FFAR1): this compound is a selective agonist for GPR40, which is highly expressed in pancreatic β-cells.[3][7] Activation of GPR40 is a primary mechanism through which this compound potentiates glucose-stimulated insulin secretion (GSIS).[3][7][8] This signaling involves an increase in intracellular Ca2+ flux without affecting cAMP levels.[3][7]

-

GPR43 (FFAR2): Recent evidence indicates that this compound also activates GPR43.[9] This interaction is implicated in the direct effects of this compound on reducing hepatic glucose production and inhibiting lipolysis in white adipose tissue.[9]

Enhancement of Insulin and GLP-1 Secretion

A key function of this compound is its ability to augment the secretion of crucial glucoregulatory hormones.

-

Glucose-Stimulated Insulin Secretion (GSIS): this compound directly enhances GSIS from pancreatic β-cells and human islets.[3][10] This effect is dependent on GPR40 activation.[7][8] The S-enantiomer of this compound (S-9-PAHSA) has been shown to be more potent than the R-enantiomer in promoting GSIS.[11]

-

Glucagon-Like Peptide-1 (GLP-1) Secretion: Acute oral administration of this compound stimulates the secretion of GLP-1 from enteroendocrine cells.[1][3] GLP-1, in turn, potentiates insulin secretion, contributing to improved glucose tolerance.[3] Interestingly, the stimulatory effect of this compound on GLP-1 secretion appears to be independent of GPR40.[3]

Improvement of Systemic Insulin Sensitivity

Chronic administration of this compound improves overall insulin sensitivity.[3][12][13] This is achieved through actions on multiple peripheral tissues:

-

Adipose Tissue: Enhances insulin-stimulated glucose uptake via GPR120.[1]

-

Liver: Enhances hepatic insulin sensitivity by suppressing endogenous glucose production (EGP).[12][14] This occurs through both direct mechanisms (GPR43 activation) and indirect mechanisms involving communication with adipose tissue.[9][14]

-

Skeletal Muscle: Augments insulin-stimulated glucose uptake in glycolytic muscle.[12][14]

Anti-Inflammatory Effects

Chronic low-grade inflammation, particularly in adipose tissue, is a known contributor to insulin resistance. This compound exhibits significant anti-inflammatory activity.[1][10] It reduces adipose tissue inflammation in diet-induced obese mice by decreasing the number of pro-inflammatory macrophages.[3][7] This effect is partly mediated through the GPR120-dependent inhibition of the NF-κB signaling pathway.[4][6]

Pancreatic β-Cell Protection

Beyond stimulating insulin secretion, this compound exerts direct protective effects on pancreatic β-cells. It promotes β-cell survival and proliferation, particularly under conditions of proinflammatory cytokine stress.[15][16] Studies in nonobese diabetic (NOD) mice, a model for type 1 diabetes, have shown that this compound treatment can delay disease onset by reducing immune cell infiltration in the pancreas and preserving β-cell function.[2][15]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effects of this compound on Glucose Homeostasis in Animal Models

| Parameter | Animal Model | Treatment Details | Key Result | Citation(s) |

|---|---|---|---|---|

| Glucose Tolerance | High-Fat Diet (HFD) Mice | Acute oral dose | Improved glucose tolerance | [3] |

| db/db Mice | 50 mg/kg for 2 weeks (gavage) | Significantly reduced blood glucose levels | [17] | |

| HFD Mice | 30 mg/kg/day S-9-PAHSA for 4 weeks | Improved glucose tolerance (reduced AUC) | [11] | |

| Insulin Sensitivity | Chow-fed Mice | Chronic treatment (13 days) | Improved insulin sensitivity | [3][7] |

| HFD Mice | Chronic treatment | Enhanced insulin action to suppress EGP | [12][14] | |

| HFD Mice | 30 mg/kg/day S-9-PAHSA for 4 weeks | Improved insulin sensitivity | [11] | |

| Insulin Secretion | Human Islets (in vitro) | This compound treatment | Potentiated GSIS; reversed by GPR40 antagonist | [7] |

| Chow-fed Mice | Acute oral dose | Augmented insulin secretion in vivo | [3] | |

| GLP-1 Secretion | Chow-fed & HFD Mice | Acute oral dose | Augmented GLP-1 secretion in vivo | [3] |

| Hepatic Glucose Production | Chow-fed Mice | 9μg/hr IV infusion for 3 hrs | Decreased ambient EGP by ~29% | [9] |

| Primary Hepatocytes | 40μM this compound | Inhibited basal EGP | [9] |

| Adipose Inflammation | HFD Mice | Chronic treatment | Lower expression of tnf-α in WAT |[3] |

Table 2: Receptor-Mediated Effects of this compound

| Receptor | Assay System | Parameter | Result | Citation(s) |

|---|---|---|---|---|

| GPR40 | HEK293 cells with mouse GPR40 | Receptor Activation | Dose-dependently activates GPR40 | [7] |

| Isolated Human Islets | GSIS | GPR40 antagonist (GW1100) completely reversed this compound-potentiated GSIS | [7] | |

| GPR120 | In vitro GPCR screen | Agonism | IC50 of 19 µM | [18] |

| 3T3-L1 Adipocytes | Glucose Transport | GPR120 knockdown reversed enhanced effects of PAHSAs on insulin-stimulated glucose transport | [5] | |

| GPR43 | Ca2+ flux assay | Receptor Activation | This compound activates GPR43 | [9] |

| | GPR43 KO Hepatocytes | Basal EGP | this compound suppression of basal EGP was abolished |[9] |

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental designs.

Caption: this compound signaling in adipocytes via GPR120.

Caption: this compound signaling in pancreatic β-cells via GPR40.

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Caption: Multifaceted role of this compound in glucose homeostasis.

Detailed Experimental Protocols

This section outlines common methodologies used to investigate the role of this compound.

In Vivo Animal Studies

-

Animal Models:

-

This compound Administration:

-

Acute Studies: A single dose administered via oral gavage, typically 30-50 mg/kg body weight.[3][17] The vehicle is critical; studies have used olive oil or a mixture of polyethylene (B3416737) glycol (PEG) and Tween 80.[13][18]

-

Chronic Studies: Daily oral gavage or continuous delivery via subcutaneous osmotic mini-pumps over several days or weeks.[3][8]

-

-

Metabolic Testing:

-

Oral/Intraperitoneal Glucose Tolerance Test (OGTT/IPGTT): After an overnight fast, mice are administered this compound or vehicle. After 30 minutes, a glucose bolus (1-2 g/kg) is given via oral gavage (OGTT) or intraperitoneal injection (IPGTT). Blood glucose is measured from tail vein blood at baseline (0 min) and at various time points (e.g., 15, 30, 60, 90, 120 min) post-glucose challenge.[11][17]

-

Insulin Tolerance Test (ITT): After a 4-6 hour fast, mice are injected intraperitoneally with human insulin (e.g., 0.75 U/kg). Blood glucose is measured at baseline and subsequent time points to assess insulin sensitivity.[11]

-

Hyperinsulinemic-Euglycemic Clamp: Considered the gold standard for assessing insulin sensitivity in vivo. This procedure involves a continuous infusion of insulin to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) is a direct measure of insulin sensitivity.[12][14]

-

Ex Vivo and In Vitro Assays

-

Cell Culture:

-

3T3-L1 Adipocytes: Used to study insulin-stimulated glucose uptake.[6][18]

-

MIN6 Pancreatic β-cells: A mouse insulinoma cell line used for GSIS assays.[7][16]

-

HEK293 Cells: Transiently transfected with GPCRs (e.g., GPR40, GPR120) to study direct receptor activation via luciferase or Ca2+ flux assays.[7]

-

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay:

-

Pancreatic islets (isolated from mice or human donors) or MIN6 cells are cultured.

-

Cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose).

-

Cells are then incubated in low-glucose, high-glucose (e.g., 16.7 or 20 mM), or high-glucose buffer containing this compound.

-

The supernatant is collected, and secreted insulin is quantified using an ELISA kit.[7][16]

-

-

Glucose Uptake Assay:

-

Differentiated 3T3-L1 adipocytes are serum-starved.

-

Cells are pre-treated with this compound or vehicle.

-

Cells are then stimulated with a submaximal or maximal concentration of insulin.

-

Radiolabeled 2-deoxy-[3H]-glucose is added for a short period.

-

The reaction is stopped, cells are lysed, and intracellular radioactivity is measured by scintillation counting to quantify glucose uptake.[5][18]

-

Quantification of this compound in Biological Samples

-

Lipid Extraction: Lipids are extracted from serum, plasma, or homogenized tissue using a modified Bligh-Dyer or Folch method with a solvent system like chloroform/methanol/PBS. An internal standard (e.g., 13C4-9-PAHSA) is added for accurate quantification.[19]

-

LC-MS/MS Analysis: The extracted lipids are analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

-

Chromatography: A C18 reverse-phase column is used to separate the different PAHSA isomers.[19][20]

-

Mass Spectrometry: Operated in negative ionization mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard, allowing for high sensitivity and specificity.[19][21]

-

Controversies and Future Directions

While the majority of studies highlight the beneficial metabolic effects of this compound, some conflicting reports exist, with a few studies finding no significant improvement in glucose control in mice.[18][22] These discrepancies may be attributed to differences in experimental protocols, including the choice of vehicle for this compound administration (which can have its own metabolic effects), the specific high-fat diet used, and the dose and duration of treatment.[13]

Future research should focus on:

-

Stereoisomer Specificity: Elucidating the distinct biological activities of the S- and R-enantiomers of this compound, as S-9-PAHSA appears to be more potent.[11]

-

Human Studies: Translating the promising preclinical findings into well-controlled clinical trials to assess the safety and efficacy of this compound in humans with insulin resistance and type 2 diabetes.

-

Gut Microbiota Interaction: Further exploring the mechanisms by which the gut microbiota is required for and mediates the metabolic benefits of this compound, which could lead to novel therapeutic strategies combining this compound with microbiome modulation.[23]

-

Receptor Deorphanization: Identifying all potential receptors for this compound to fully understand its diverse biological actions.

Conclusion

This compound is a powerful endogenous lipid mediator that plays a significant and multifaceted role in glucose homeostasis. Through the activation of key GPCRs like GPR120, GPR40, and GPR43, it orchestrates a beneficial metabolic response across the pancreas, gut, liver, and adipose tissue. Its ability to enhance insulin and GLP-1 secretion, improve insulin sensitivity, protect β-cells, and reduce inflammation underscores its potential as a lead compound for the development of novel therapeutics to combat type 2 diabetes and other metabolic disorders. Further research, particularly in human subjects, is warranted to fully realize the therapeutic promise of this fascinating lipid molecule.

References

- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PAHSAs reduce cellular senescence and protect pancreatic beta cells from metabolic stress through regulation of Mdm2/p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mucosalimmunology.ch [mucosalimmunology.ch]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. niddk.nih.gov [niddk.nih.gov]

- 11. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]

- 13. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. JCI - PAHSAs attenuate immune responses and promote β cell survival in autoimmune diabetic mice [jci.org]

- 16. researchgate.net [researchgate.net]

- 17. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 19. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Acute and Repeated Treatment with 5-PAHSA or this compound Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

9-PAHSA: A Comprehensive Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential. Among these, 9-palmitic acid hydroxy stearic acid (9-PAHSA) has emerged as a key molecule exhibiting potent anti-inflammatory effects. This technical guide provides an in-depth review of the mechanisms, quantitative effects, and experimental protocols related to the anti-inflammatory functions of this compound. It details the signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the methodologies used to elucidate its biological activity, serving as a comprehensive resource for researchers in lipid biology and drug development.

Introduction to this compound

Discovered in 2014, FAHFAs are a class of endogenous lipids characterized by a fatty acid esterified to a hydroxy fatty acid. The specific regioisomer is defined by the position of the ester branch on the hydroxy fatty acid backbone; this compound refers to palmitic acid esterified to the 9-hydroxyl group of stearic acid.[1] Levels of PAHSAs have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, correlating strongly with insulin (B600854) sensitivity.[1] this compound is the most predominant PAHSA isomer found in the white and brown adipose tissue of wild-type mice.[1] Administration of this compound has been shown to reduce adipose tissue inflammation and improve glucose tolerance in murine models.[1][2] While both the S- and R-stereoisomers of this compound exhibit anti-inflammatory effects, the S-enantiomer appears more potent in mediating metabolic benefits like glucose uptake.[1] This guide will focus on the anti-inflammatory functions of the this compound family.

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are multifaceted, primarily mediated through its interaction with G protein-coupled receptors (GPCRs) and subsequent modulation of intracellular inflammatory signaling cascades.

GPR120 Activation and NF-κB Inhibition

A primary mechanism of this compound's anti-inflammatory action is through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][3] GPR120 is an endogenous receptor for omega-3 fatty acids and mediates their anti-inflammatory effects.[1] In adipocytes, this compound signals through GPR120 to enhance insulin-stimulated glucose uptake.[1]

Upon activation by this compound, GPR120 can inhibit the lipopolysaccharide (LPS)-induced NF-κB pathway.[1][3] This inhibitory action prevents the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12.[1] Studies have shown that the anti-inflammatory effects of this compound are significantly attenuated in the absence of the GPR120 receptor.[1]

Chemokine Receptor Antagonism

Recent studies have revealed that this compound can also exert its anti-inflammatory effects by acting as an antagonist on specific chemokine receptors.[4] In a broad screen of GPCRs, this compound displayed antagonist activity with an IC50 in the micromolar range on CCR6, CCR7, CXCR4, and CXCR5.[4][5] This antagonism may contribute to its weak anti-inflammatory properties by interfering with chemokine-mediated immune cell migration and activation.[4]

Modulation of Autophagy

This compound has also been shown to play a role in mediating autophagy, which can indirectly influence inflammation. In a study on diabetic cardiovascular complications, this compound treatment was found to regulate autophagy-related pathways.[2] It was observed that this compound increased cardiac levels of BECN1 and PI3KIII while reducing the expression of mTOR, suggesting a promotion of autophagic flux.[2]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

| Cell Type | Stimulus | This compound Concentration | Effect | Reference |

| Human cellular model of innate immunity | LPS (10 ng/mL) | 10 µM | 2-fold reduction in CXCL10 secretion | [4] |

| Human cellular model of innate immunity | LPS (10 ng/mL) | 100 µM | 3.7-fold reduction in LPS-induced CXCL10 secretion | [4] |

| Bone marrow-derived macrophages | LPS | Not specified | Attenuated TNF-α and IL-6 secretion | [4] |

| RAW 264.7 cells | LPS (100 ng/mL) | 2 µM and 10 µM | Suppressed IL-1β and IL-6 gene expression | [6] |

| 3T3-L1 adipocytes | LPS | Not specified | Abolished NF-κB activation and inflammatory cytokine secretion | [3] |

| Bone-marrow-derived dendritic cells (BMDCs) | LPS | Dose-dependent | Abrogated expression of CD80, CD86, CD40, and MHCII | [7] |

Table 2: In Vivo Effects of this compound on Inflammation

| Animal Model | Condition | This compound Administration | Outcome | Reference |

| High-fat diet-fed mice | Obesity-induced inflammation | Consecutive gavage | Significant reduction in TNF-α and IL-1β in adipose tissue macrophages | [7] |

| Murine colitis model | Chemically induced colitis | Treatment with this compound | Significant improvements in clinical outcomes | [7] |

| db/db mice | Diabetic cardiovascular complications | 50 mg/kg for 4 weeks (gavage) | Ameliorated vascular calcification and myocardial dysfunction | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of this compound.

In Vitro Anti-Inflammatory Assays

-

Cell Culture and Stimulation:

-

RAW 264.7 Macrophages: Cells are seeded at a density of 3 x 10^6 cells into a 10 cm petri dish.[6] Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL.[6] this compound is then added at specified concentrations (e.g., 2 and 10 µM) to assess its anti-inflammatory effects.[6]

-

Human Cellular Model of Innate Immunity (MIMIC® PTE system): Peripheral blood mononuclear cells (PBMCs) from healthy donors are enriched by Ficoll density gradient separation and cryopreserved.[4] The MIMIC® PTE construct is pre-activated with LPS, and the anti-inflammatory potential of this compound is evaluated by its ability to inhibit this activation.[4]

-

-

Cytokine and Chemokine Measurement:

-

Quantitative Real-Time PCR (qRT-PCR): RNA is isolated from treated cells, and the mRNA expression of inflammatory cytokines (e.g., IL-1β, IL-6) is determined.[6]

-

ELISA: Supernatants from cell cultures are collected, and the concentration of secreted cytokines and chemokines (e.g., CXCL10, TNF-α, IL-1β) is measured using specific ELISA kits.[2][4]

-

-

GPCR Screening:

In Vivo Animal Studies

-

Animal Models:

-

This compound Administration:

-

Outcome Measures:

-

Tissue Analysis: Adipose tissue, liver, and other relevant organs are collected for analysis of inflammatory markers. This can include qRT-PCR for gene expression and immunohistochemistry for protein localization.[2][7]

-

Blood Analysis: Blood samples are collected to measure levels of circulating cytokines, chemokines, and metabolic parameters.[2]

-

Histopathology: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess tissue morphology and signs of inflammation.[2]

-

Synthesis and Characterization of this compound

The chemical synthesis of this compound is essential for research purposes. A general synthetic route has been described, and the final product is characterized by ¹H NMR and electrospray ionization-mass spectrometry (ESI-MS) to confirm its structure and purity.[2][9] Racemic 5- and this compound can be synthesized, and in some studies, enantiopure R- and S-9-PAHSA are prepared to investigate stereospecific effects.[4][10]

Structure-Activity Relationship

The chemical structure of this compound is integral to its biological function. Studies involving synthetic analogues have provided insights into the structural requirements for its anti-inflammatory activity.

-

Systematic removal of carbons from either the palmitic acid or the 9-hydroxystearic acid portion of this compound has been performed to create abridged analogues.[7]

-

Reduction of the carbon chain length of the 9-hydroxystearic acid moiety results in analogues that largely maintain the anti-inflammatory activity of the parent molecule.[1][7]

-

Modifying the palmitic acid chain can also produce active compounds, with some analogues showing enhanced activity in reducing IL-6 levels in LPS-stimulated cells compared to this compound.[1][7]

Conclusion and Future Directions

This compound is a promising endogenous lipid with well-documented anti-inflammatory properties. Its mechanism of action, centered on the activation of GPR120 and antagonism of chemokine receptors, provides a clear rationale for its therapeutic potential. Quantitative data from a range of preclinical models demonstrate its ability to modulate key inflammatory pathways and improve disease phenotypes in conditions like colitis and obesity-related inflammation. The detailed experimental protocols provided herein offer a foundation for future research in this area.

Further studies are needed to fully elucidate the intricacies of this compound's interactions with its molecular targets and to confirm its anti-inflammatory potential in vivo, particularly in human studies. The amenability of the this compound scaffold to chemical modification suggests that the development of novel, more potent anti-inflammatory therapeutics based on its structure is a viable and exciting avenue for future drug discovery efforts. Continued research into this fascinating family of lipids is poised to uncover new opportunities for treating a range of metabolic and inflammatory diseases.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

G-Protein Coupled Receptors for 9-PAHSA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of G-protein coupled receptors (GPCRs) that are targeted by 9-palmitoleoyl-sn-glycero-3-phosphocholine (9-PAHSA), a recently identified endogenous lipid with significant therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to serve as a valuable resource for ongoing research and drug development efforts in metabolic and inflammatory diseases.

Core Findings: GPCRs Targeted by this compound

Scientific literature has identified several GPCRs that interact with this compound, positioning it as a molecule with multifaceted signaling capabilities. The primary GPCR targets include receptors involved in metabolic regulation and immune response.

Agonistic Activity on Metabolic Receptors

This compound has been shown to act as an agonist on GPCRs that are key regulators of glucose homeostasis and adipocyte function.

-

GPR120 (FFAR4): this compound is an agonist for GPR120, a receptor predominantly expressed in adipose tissue and macrophages.[1][2][3][4] This interaction is linked to the anti-inflammatory effects of this compound, promotion of white fat browning, and augmentation of insulin-stimulated glucose uptake.[1][2][4]

-

GPR40 (FFAR1): this compound is a selective or partial agonist of GPR40, which is highly expressed in pancreatic β-cells.[3][5][6][7] Activation of GPR40 by this compound potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[5][6] Notably, the S-enantiomer of this compound (S-9-PAHSA) appears to have a higher affinity for GPR40 compared to the R-enantiomer.[8]

-

GPR43: Emerging evidence suggests that this compound can also activate GPR43. This interaction is implicated in the reduction of hepatic glucose production and lipolysis in white adipose tissue.[9]

Antagonistic Activity on Chemokine Receptors

In addition to its agonistic activities, this compound has been found to exhibit antagonistic properties on a subset of chemokine receptors, suggesting a role in modulating immune cell trafficking.

-

CCR6, CCR7, CXCR4, and CXCR5: A broad screening study revealed that this compound acts as an antagonist on these chemokine receptors, with IC50 values in the micromolar range.[5] This antagonistic activity may contribute to the weak anti-inflammatory properties of this compound by interfering with chemokine-mediated signaling.[5]

It is important to note that some studies have reported conflicting findings, with one study suggesting that this compound does not significantly improve glucose control or stimulate GLP-1 release in certain mouse models.[10] These discrepancies highlight the need for standardized experimental protocols and further investigation to fully elucidate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables provide a summary of the quantitative data available for the interaction of this compound with its target GPCRs.